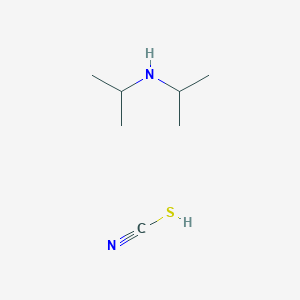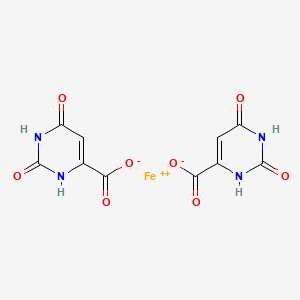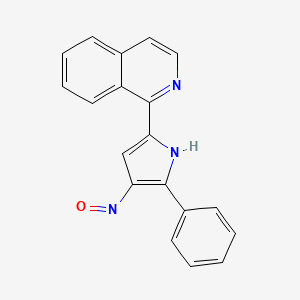
1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline is a heterocyclic compound that contains both pyrrole and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with nitroso compounds. One common method includes the cyclization of 2-phenylpyrrole with nitrosobenzene under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the isoquinoline ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 1-(4-Nitro-5-phenyl-1H-pyrrol-2-yl)isoquinoline.
Reduction: 1-(4-Amino-5-phenyl-1H-pyrrol-2-yl)isoquinoline.
Substitution: 1-(4-Bromo-5-phenyl-1H-pyrrol-2-yl)isoquinoline.
Scientific Research Applications
1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, causing strand breaks or mutations, which can be exploited for its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)quinoline
- 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)pyridine
- 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)benzene
Uniqueness
1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline is unique due to the presence of both pyrrole and isoquinoline rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse applications compared to similar compounds with only one heterocyclic ring .
Properties
CAS No. |
13226-13-6 |
|---|---|
Molecular Formula |
C19H13N3O |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
1-(4-nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline |
InChI |
InChI=1S/C19H13N3O/c23-22-17-12-16(21-18(17)14-7-2-1-3-8-14)19-15-9-5-4-6-13(15)10-11-20-19/h1-12,21H |
InChI Key |
BDXUZIQIBQWJJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(N2)C3=NC=CC4=CC=CC=C43)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



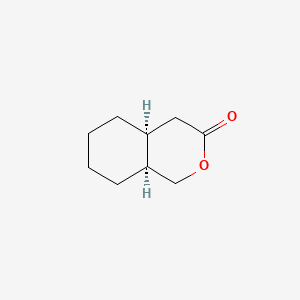

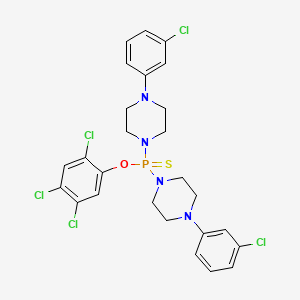
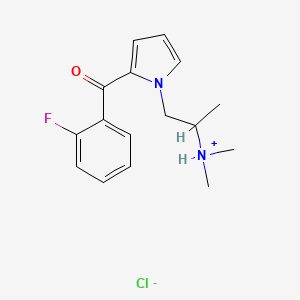
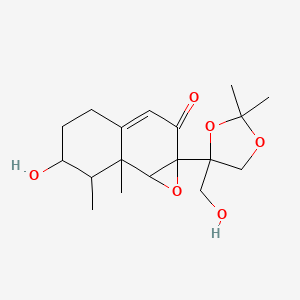
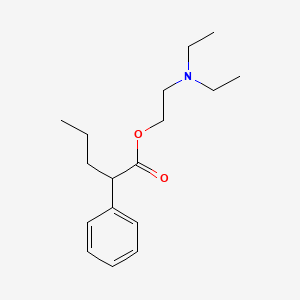
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)

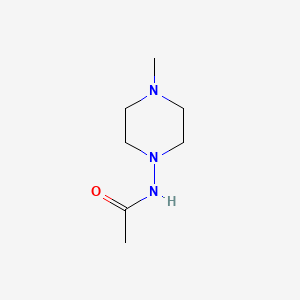
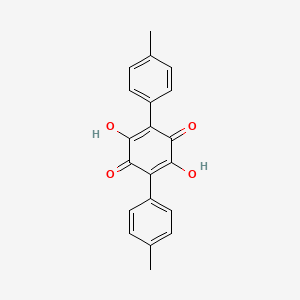
![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
